molecular formula C5H12ClNO2 B2570217 [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride CAS No. 2413874-43-6

[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride

Cat. No.: B2570217
CAS No.: 2413874-43-6
M. Wt: 153.61
InChI Key: AEORDVPBHCINGX-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride typically involves the reaction of azetidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification steps: such as crystallization or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form primary alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products:

    Oxidation products: Aldehydes, carboxylic acids

    Reduction products: Primary alcohols

    Substitution products: Halogenated derivatives, other substituted azetidines

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Precursor for the synthesis of more complex azetidine derivatives.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate.
  • Studied for its role in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N-Methylazetidine: A methylated derivative of azetidine.

    Azetidine-3-carboxylic acid: A positional isomer with the carboxyl group at a different position.

Uniqueness:

  • The presence of two hydroxymethyl groups in [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride makes it unique compared to other azetidine derivatives.
  • Its ability to undergo various chemical reactions and form diverse products enhances its versatility in research and industrial applications.

Properties

IUPAC Name

[2-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5(4-8)1-2-6-5;/h6-8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNWQZHGOUYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1(CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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